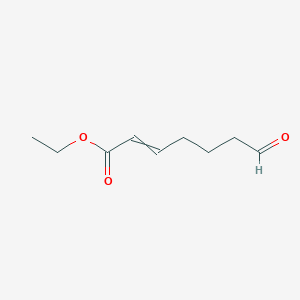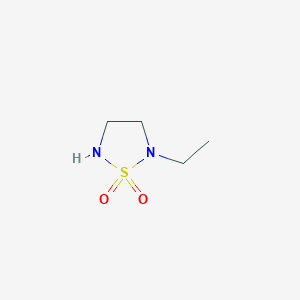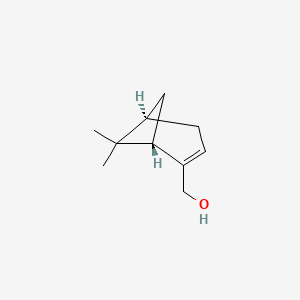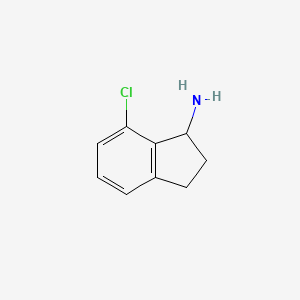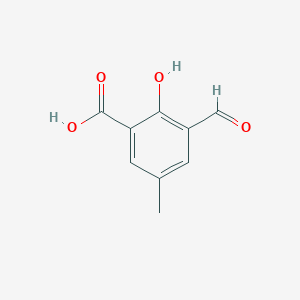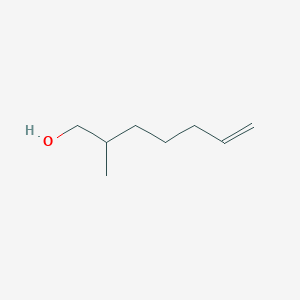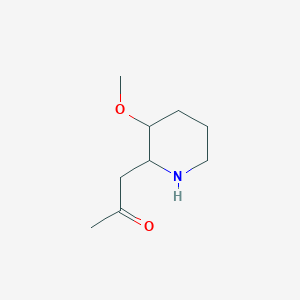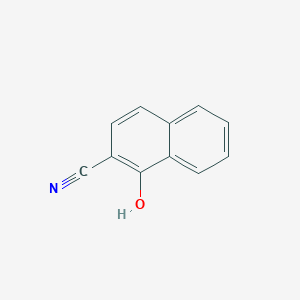
Methyl 4-(benzyloxycarbonylamino)butanoate
説明
Molecular Structure Analysis
The molecular formula of Methyl 4-(benzyloxycarbonylamino)butanoate is C13H17NO4 . The InChI code for this compound is 1S/C13H17NO4/c1-17-12(15)8-5-9-14-13(16)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) .It is a pale-yellow to yellow-brown sticky oil to solid . The compound has a molecular weight of 251.28 .
科学的研究の応用
Sorption and Environmental Studies
Methyl 4-(benzyloxycarbonylamino)butanoate, due to its unique chemical properties, plays a crucial role in environmental studies, particularly in the sorption processes involving soil, organic matter, and minerals. Research by Werner, Garratt, and Pigott (2012) highlights the compound's relevance in understanding the sorption behavior of similar structured chemicals in environmental settings. This knowledge is pivotal for environmental remediation and pollution control strategies, indicating the compound's importance beyond its immediate chemical applications Werner, Garratt, & Pigott, 2012.
Biodiesel Combustion
In the realm of renewable energy, particularly biodiesel combustion, research has focused on simpler molecules that exhibit the primary characteristics of biodiesel combustion. Studies by Lai, Lin, and Violi (2011) underscore the importance of investigating the combustion of molecules like Methyl 4-(benzyloxycarbonylamino)butanoate. These molecules serve as surrogates to understand the combustion characteristics of biodiesel better, aiding in the development of cleaner and more efficient combustors that utilize alternative fuels Lai, Lin, & Violi, 2011.
Biopolymer Synthesis
The chemical modification of biopolymers represents another critical application of Methyl 4-(benzyloxycarbonylamino)butanoate. Research conducted by Petzold-Welcke, Schwikal, Daus, and Heinze (2014) discusses the synthesis of biopolymer ethers and esters, highlighting the role of this compound in creating new materials with specific properties. These biopolymer derivatives have potential applications in drug delivery systems, showcasing the compound's contribution to the advancement of pharmaceutical technologies Petzold-Welcke et al., 2014.
Antimicrobial Agents
Methyl 4-(benzyloxycarbonylamino)butanoate's derivatives have been explored for their antimicrobial properties. Marchese et al. (2017) review the antimicrobial activity of p-Cymene, a compound derived from similar chemical structures, emphasizing the need for new substances with antimicrobial properties. This research underlines the compound's potential as a precursor for developing new antimicrobial agents, crucial for addressing the rise of antibiotic-resistant bacteria Marchese et al., 2017.
特性
IUPAC Name |
methyl 4-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12(15)8-5-9-14-13(16)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUPAZJTKZVKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551679 | |
| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((benzyloxy)carbonyl)amino)butanoate | |
CAS RN |
67706-63-2 | |
| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B3055811.png)
